(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS No.: 109923-50-4
Cat. No.: VC20842465
Molecular Formula: C10H13N5O4
Molecular Weight: 268.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109923-50-4 |
|---|---|
| Molecular Formula | C10H13N5O4 |
| Molecular Weight | 268.25 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(2-deuterio-6-imino-3H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i2D |
| Standard InChI Key | OIRDTQYFTABQOQ-ASCSKKCOSA-N |
| Isomeric SMILES | [2H]C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
| SMILES | C1=NC(=N)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Introduction
(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog, a modified version of naturally occurring nucleosides that are essential components of nucleic acids like DNA and RNA. This compound plays a crucial role in various biological processes and is used as a building block for synthesizing more complex molecules.
Synonyms and CAS Number
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CAS Number: 109923-50-4
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Synonyms: Not explicitly listed, but it is a deuterium-substituted analog of purine nucleosides.
Synthesis and Preparation Methods
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
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Starting Materials: Protected sugar derivatives and purine bases are selected as starting materials.
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Glycosylation Reaction: The protected sugar derivative undergoes a glycosylation reaction with the purine base to form the nucleoside analog.
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Deprotection: Protecting groups are removed under specific conditions to yield the final compound.
Industrial production may employ batch or continuous flow synthesis methods, followed by purification techniques like chromatography to achieve high purity.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions:
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Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate.
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Reduction: The compound can be reduced using reducing agents such as sodium borohydride to modify the purine base or sugar moiety.
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Substitution: Functional groups on the purine base or sugar moiety can be substituted with other groups using halogenating agents or nucleophiles.
Biological Activity
(2R,3R,4S,5R)-2-(6-Amino-2-deuteriopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is used in biology to study the structure and function of nucleic acids. It can be incorporated into DNA or RNA to investigate the effects of specific modifications on nucleic acid properties.
Medicinal Applications
In medicine, nucleoside analogs like this compound are often used as antiviral or anticancer agents. They work by interfering with DNA or RNA synthesis, inhibiting viral replication or cancer cell proliferation.
Industrial Applications
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as acyclovir, zidovudine, and gemcitabine. These compounds are used in treating viral infections and cancer but differ in their specific structures and biological activities.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C10H13N5O4 |
| Molecular Weight | 268.25 g/mol |
| CAS Number | 109923-50-4 |
| InChI | InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i2D |
| Synonyms | Not explicitly listed |
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